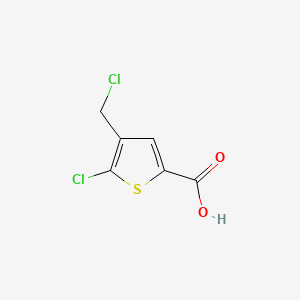

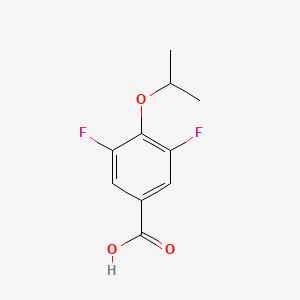

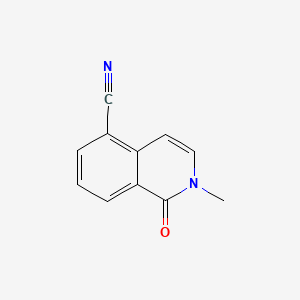

![molecular formula C11H13N3O2 B595229 Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1263285-54-6](/img/structure/B595229.png)

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a chemical compound with the linear formula C11H13N3O2 . It has a molecular weight of 219.25 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The most obvious way to obtain such compounds is to reduce pyrazolopyrimidines with complex hydrides . The presence of substituents at positions five and seven of pyrazolo[1,5-a]pyrimidines complicates the set of reaction products but makes it more attractive for medicinal chemistry because four possible stereoisomers can be formed during reduction .Molecular Structure Analysis

The bicyclic core in the syn-configuration was shown to be conformationally stable . This was used to estimate the long-range interproton distances using NOESY data . At the same time, long-range dipole–dipole interactions corresponding to a distance between protons of more than 6 Å were first registered and quantified .Chemical Reactions Analysis

The reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate in ethanol allowed the isolation and characterization of the reduction product of 5,7-substituted pyrazolo[1,5-a]pyrimidine in the anti-configuration .科学的研究の応用

Medicinal Chemistry: Potential for Biological Activity

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate serves as a valuable scaffold in medicinal chemistry. Its structure allows for the creation of biologically active compounds, particularly when reduced with complex hydrides . The reduction process favors the pyrimidine ring and can lead to the formation of four possible stereoisomers, enhancing the compound’s utility in designing drugs with specific activities .

Pharmacology: Adenine Mimetic Properties

In pharmacology, this compound has been identified as a potential adenine mimetic. It can bind to ATP-binding sites of proteins, which is crucial for developing new therapeutic agents targeting various diseases . This application is particularly significant in the design of drugs that can modulate enzymatic activity or protein-protein interactions.

Chemical Synthesis: Dearomatization Strategies

The compound is involved in dearomatization strategies, a key transformation in synthetic organic chemistry. Dearomatization can lead to the formation of new cyclic structures with different electronic properties, which are valuable in synthesizing complex molecules .

Analytical Chemistry: Reference Standards

Sigma-Aldrich lists this compound as part of a collection of rare and unique chemicals, indicating its use as a reference standard in analytical procedures . However, the company does not provide analytical data, suggesting that researchers use it to confirm product identity and purity in experimental settings.

Life Science Research: Small Molecule Probes

In life science research, small molecule probes derived from Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate could be used to study biological processes. These probes can help in understanding the function of biomolecules and in identifying targets for drug discovery .

Biochemistry: Structural Lability and Conformational Analysis

The compound’s structural lability and the ability to form conformationally labile systems make it a subject of interest in biochemistry. Researchers can study its conformational dynamics in solution, which is important for understanding how small molecules interact with biological targets .

NMR Spectroscopy: Molecular Structure Elucidation

Finally, in the field of NMR spectroscopy, Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate can be used to study long-range interproton distances and dipole-dipole interactions. This information is crucial for elucidating the three-dimensional structure of organic compounds .

作用機序

Target of Action

The primary targets of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It has been shown that the compound can undergo dearomatization, resulting in the formation of both syn and anti-configured isomers . This process could potentially influence its interaction with biological targets.

Biochemical Pathways

The biochemical pathways affected by Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate are currently unknown. The compound’s potential to form multiple isomers during reduction suggests that it could interact with various biochemical pathways, but specific pathways have yet to be identified.

Result of Action

The molecular and cellular effects of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate’s action are currently unknown. Its potential to form multiple isomers during reduction suggests that it could have diverse effects on a cellular level, but specific effects have yet to be identified.

Safety and Hazards

将来の方向性

The significant potential of trans-configured tetrahydropyrazolo[1,5-a]pyrimidines for the development of active small molecules is indicated . While possessing structural lability due to the low energy of the conformational transition, they have the ability to adjust to the active site of the desired target .

特性

IUPAC Name |

ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-10-12-7(2)5-8(3)14(10)13-9/h5-6H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCCLKBQTWLQEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN2C(=CC(=NC2=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

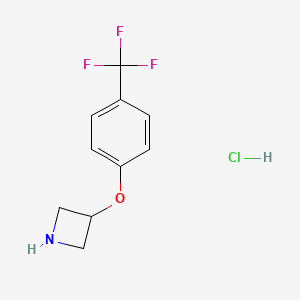

![3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595155.png)

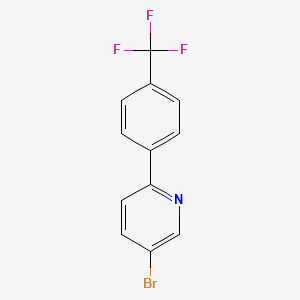

![3-Bromo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B595163.png)

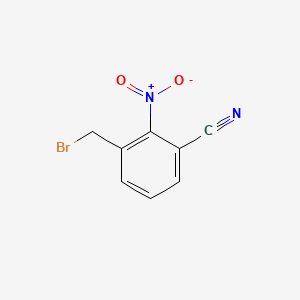

![[13C]-9-Methylfluorene-9-carboxylic acid](/img/structure/B595165.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid](/img/structure/B595167.png)